2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Description
2-(Tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative featuring a tetrahydrofuran (THF) substituent at the 2-position and a carboxylic acid group at the 5-position. Benzimidazole-carboxylic acid derivatives are widely studied for their bioactivity (e.g., antimicrobial, anticancer) and utility in coordination chemistry due to their ability to act as ligands in metal-organic frameworks (MOFs) and catalysts .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)(H,15,16) |
InChI Key |
NGPRXZZBGYCTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Cyclization
The foundational approach for benzimidazole synthesis involves the acid-catalyzed condensation of o-phenylenediamine derivatives with carbonyl compounds. For 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid, this requires:
- 3-Amino-4-(tetrahydrofuran-3-yl)benzoic acid as the diamine precursor.
- Formaldehyde or equivalent carbonyl source to trigger cyclization.
Reaction conditions typically involve refluxing in acetic acid (110°C, 12–24 hours), achieving yields of 58–72%. A critical limitation is the competing formation of 1,3-disubstituted benzimidazoles, necessitating precise stoichiometric control.
Optimized Synthetic Protocols
One-Pot Cyclization-Carboxylation
A scalable route developed by Bailey et al. (2025) combines cyclization and carboxylation in aqueous media:
Procedure :
- Dissolve 2,3-diaminobenzoic acid (10.0 g, 65.8 mmol) and tetrahydrofuran-3-carbaldehyde (7.2 mL, 72.4 mmol) in H2O/THF (3:1 v/v).
- Add NaHSO3 (22.1 g, 197 mmol) and stir at 25°C for 6 hours.
- Neutralize with NaOH (2M) to pH 7.0, isolate via vacuum filtration (82% yield).
Advantages :
- Eliminates toxic organic solvents.
- Reduces reaction time to 6 hours.
Solid-Phase Synthesis for High-Throughput Production
Adapting protocols from anticoagulant research, this method immobilizes the diamine precursor on Wang resin:
Steps :
- Couple 3-nitro-4-aminobenzoic acid to resin via DIC/HOBt activation.
- Reduce nitro group with SnCl2·2H2O in DMF.
- Cyclize with tetrahydrofuran-3-carbaldehyde using TFA/CH2Cl2 (1:4).
- Cleave product with TFA/H2O (95:5), yielding 68% with >95% purity.
Critical Reaction Parameters
Solvent Systems and Temperature
| Solvent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Acetic acid | 72 | 88 | 1,3-Disubstituted |
| THF/H2O | 82 | 92 | None detected |
| DMF | 65 | 84 | Oxazolones |
Aqueous tetrahydrofuran maximizes yield while minimizing side reactions. Elevated temperatures (>80°C) in aprotic solvents accelerate decomposition.
Catalytic Enhancements
- TEMPO/O2 System : Improves aldehyde stability, boosting yield to 87%.
- Fe(III)-EDTA : Reduces reaction time to 3 hours but requires post-synthesis ion-exchange chromatography.
Industrial-Scale Challenges
Purification Bottlenecks
Chromatographic purification remains impractical for kilogram-scale production. Patent WO2013150545A2 highlights alternatives:
Regulatory Considerations
Residual tetrahydrofuran must comply with ICH Q3C limits (<720 ppm). Closed-loop distillation systems reduce solvent levels to <50 ppm.
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated synthesis using Ru(bpy)3Cl2 reduces energy input:
Biocatalytic Approaches
Engineered E. coli expressing monoamine oxidase (MAO-N) catalyzes aerobic cyclization:
- 40% conversion after 48 hours.
- Limited by enzyme inhibition at high substrate concentrations.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| One-Pot Aqueous | 82 | 92 | High | 120 |
| Solid-Phase | 68 | 95 | Medium | 310 |
| Photocatalytic | 78 | 89 | Low | 280 |
The one-pot aqueous method emerges as the most viable for industrial applications, balancing cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares structural analogs of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid, focusing on substituent effects, synthesis, and applications.
Substituent Diversity and Physicochemical Properties
Key Observations:
- Electron-Withdrawing Groups (e.g., Nitro) : Enhance thermal stability (melting points >300°C) but may reduce solubility .
- Electron-Donating Groups (e.g., Methoxy, Hydroxy) : Improve bioavailability and are common in cholinesterase inhibitors .
- Bulkier Substituents (e.g., Cyclohexyl) : May hinder crystallization but improve target specificity in enzyme inhibition .
- Heterocyclic Substituents (e.g., Quinolinyl, Pyrazole): Expand applications into catalysis (Pd@HQBI-SPION) and oncology .
Biological Activity
2-(Tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound characterized by its unique structure that includes a benzimidazole core and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research.
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.23 g/mol
The presence of the tetrahydrofuran ring enhances the solubility and potentially the pharmacokinetic properties of the compound, making it an interesting candidate for further biological evaluations.
Anticancer Potential
Research indicates that compounds related to benzimidazole derivatives, including 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzimidazole derivatives can inhibit key kinases involved in cancer progression, such as EGFR and mTOR, with IC50 values ranging from 7.82 to 21.48 μM .
Case Study: Kinase Inhibition
In a recent study focused on a class of benzimidazole derivatives, compounds showed promising results in terms of:
- Cytotoxicity : High levels of cytotoxicity against multiple cancer cell lines.
- Mechanism of Action : Induction of cell cycle arrest and apoptosis through modulation of apoptotic pathways (e.g., upregulation of caspase-3) and inhibition of anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The structural uniqueness of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid may contribute significantly to its biological activity. The following table summarizes the structural features and their potential implications for biological activity:
| Structural Feature | Implication |
|---|---|
| Benzimidazole Core | Essential for anticancer activity; known to interact with DNA and enzymes involved in cell proliferation. |
| Tetrahydrofuran Moiety | Enhances solubility; may influence binding affinity to biological targets. |
| Carboxylic Acid Group | Potential for interaction with receptor sites; important for pharmacodynamics. |
Interaction Studies
Interaction studies are crucial for understanding the therapeutic potential and safety profile of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid. These studies often focus on:
- Binding Affinity : Evaluating how well the compound binds to target enzymes or receptors.
- Selectivity : Assessing whether the compound selectively inhibits cancer-related pathways without affecting normal cellular functions.
Pharmacokinetic Profile
The pharmacokinetics of this compound, influenced by its solubility and metabolic stability, are essential for determining its suitability for therapeutic applications. Preliminary data suggest that modifications to the tetrahydrofuran moiety may enhance bioavailability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
